![molecular formula C12H16O4 B14499867 Methyl [(3,5-dimethylphenoxy)methoxy]acetate CAS No. 64728-60-5](/img/structure/B14499867.png)
Methyl [(3,5-dimethylphenoxy)methoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3,5-dimethylphenoxy)methoxy]acetate is an organic compound with a complex structure that includes a phenoxy group and a methoxy group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dimethylphenoxy)methoxy]acetate typically involves the reaction of 3,5-dimethylphenol with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl [(3,5-dimethylphenoxy)methoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl [(3,5-dimethylphenoxy)methoxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of Methyl [(3,5-dimethylphenoxy)methoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Shares a similar ester structure but with different substituents on the aromatic ring.
Methyl 3,3-dimethoxypropionate: Another ester with a different carbon chain length and substitution pattern.
Uniqueness
Methyl [(3,5-dimethylphenoxy)methoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
64728-60-5 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 2-[(3,5-dimethylphenoxy)methoxy]acetate |
InChI |
InChI=1S/C12H16O4/c1-9-4-10(2)6-11(5-9)16-8-15-7-12(13)14-3/h4-6H,7-8H2,1-3H3 |
InChIキー |
OWBVGUPBSPDMEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCOCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



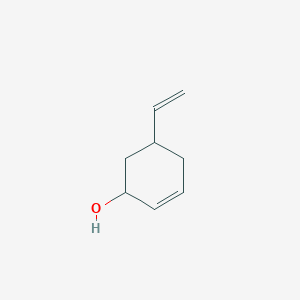
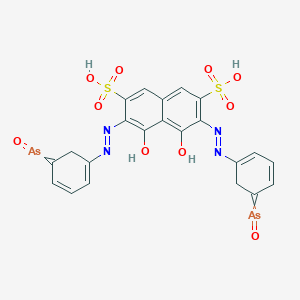
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
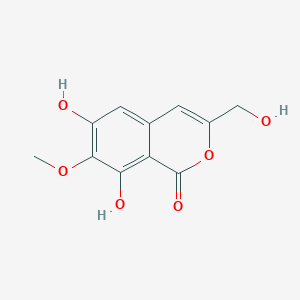
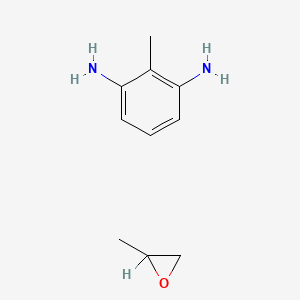
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)

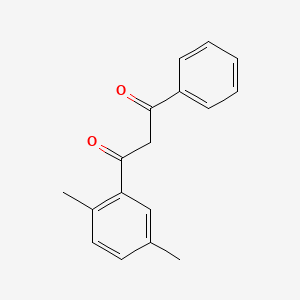
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
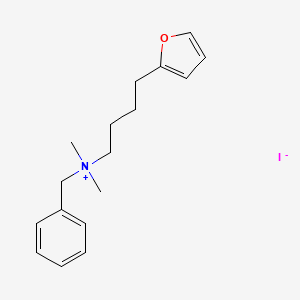
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
